Sodium phenyl sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;phenyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFSYNAUAPBVGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14276-99-4 | |
| Record name | sodium phenyl sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Sodium Phenyl Sulfate Biosynthesis and Systemic Biotransformation
Gut Microbiota-Mediated Precursor Production
The initial and rate-limiting step in the biosynthesis of sodium phenyl sulfate (B86663) is the production of its precursor, phenol (B47542), by the gut microbiota. researchgate.netnih.gov This process is dependent on the catabolism of the aromatic amino acids, tyrosine and phenylalanine. nih.govresearchgate.nettandfonline.com
Tyrosine and Phenylalanine Catabolism by Specific Microbial Enzymes (e.g., Tyrosine Phenol-Lyase)
Certain bacteria within the gut microbiome possess specific enzymes capable of metabolizing aromatic amino acids. nih.govnih.gov A key enzyme in this process is tyrosine phenol-lyase (TPL), also known as β-tyrosinase. jst.go.jpebi.ac.uk TPL catalyzes the degradation of L-tyrosine into phenol, pyruvate, and ammonia (B1221849). jst.go.jpontosight.ai This enzyme has been identified in various bacteria, particularly those belonging to the Enterobacteriaceae family. tandfonline.com The mechanism of TPL involves the cleavage of the Cβ–Cγ bond of L-tyrosine. ebi.ac.uk While TPL is specific to tyrosine, phenylalanine can also serve as a precursor to phenol. This can occur through its initial conversion to tyrosine or via pathways that metabolize it into phenylpropionic acid, which can be further broken down. nih.govumn.eduresearchgate.net
Generation of Phenolic Intermediates within the Intestinal Lumen
The enzymatic breakdown of tyrosine and phenylalanine by gut bacteria leads to the release of phenol into the intestinal lumen. umn.eduresearchgate.net The production of phenol is a direct result of the catabolic activity of microbial enzymes like TPL. jst.go.jp Besides phenol, the microbial metabolism of these aromatic amino acids can produce other phenolic intermediates such as p-cresol (B1678582) from tyrosine. umn.eduresearchgate.netoup.com These phenolic compounds are then available for absorption by the host's intestinal cells. tandfonline.com
Influence of Gut Microbiome Composition and Dysbiosis on Phenol Production
The composition of the gut microbiota significantly influences the production of phenolic compounds. pnas.org The abundance of bacteria possessing enzymes like TPL directly correlates with the capacity to produce phenol. researchgate.nettandfonline.com Dysbiosis, an imbalance in the gut microbial community, can alter the metabolic output, including the generation of phenol. researchgate.netpnas.org For instance, an increase in the population of phenol-producing bacteria can lead to elevated levels of this precursor. pnas.org Factors such as diet, antibiotic use, and host genetics can modify the gut microbial composition and, consequently, impact the production of phenolic metabolites. pnas.orgnih.govfrontiersin.org Studies have shown that conditions like inflammatory bowel disease are associated with altered microbial metabolism of phenylalanine and tyrosine. researchgate.net
Host Phase II Metabolic Conjugation Pathways
Once absorbed from the intestine, the microbially-produced phenol enters the host's circulation and undergoes Phase II metabolism, a detoxification process aimed at increasing its water solubility to facilitate excretion. oup.com
Sulfotransferase Enzyme Systems (SULTs) and Phenol Sulfonation
The primary mechanism for the detoxification of phenol in the host is sulfonation, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.comresearchgate.net These cytosolic enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of phenol. oup.comresearchgate.net This conjugation results in the formation of phenyl sulfate. researchgate.net The SULT1A1 isoform, also known as phenol sulfotransferase, is particularly important in the metabolism of phenolic xenobiotics and is characterized by its broad substrate specificity. merckmillipore.comgenecards.orgnih.gov It efficiently catalyzes the sulfation of small phenolic compounds. uniprot.org
Hepatic and Extra-Hepatic Sulfation Dynamics
Sulfation of phenols is not confined to the liver. While the liver is a major site for this metabolic process, expressing high levels of SULT isoforms like SULT1A1, extra-hepatic tissues also play a significant role. scispace.comnih.gov SULT enzymes are expressed in various tissues, including the small intestine, lungs, and kidneys. researchgate.netnih.govresearchgate.net The small intestine, in particular, exhibits significant sulfotransferase activity, contributing to the "first-pass" metabolism of absorbed phenolic compounds. scispace.comnih.gov Studies in rats have demonstrated that extra-hepatic clearance can account for a substantial portion of the total body clearance of phenolic compounds, with extra-hepatic sulfation being a major contributor. nih.gov The relative contribution of hepatic and extra-hepatic sulfation can depend on the specific phenolic substrate and the expression levels of SULT isoforms in different tissues. nih.govscispace.com
Data Tables
Table 1: Key Enzymes in Sodium Phenyl Sulfate Biosynthesis
| Enzyme | Role | Location | Organism |
|---|---|---|---|
| Tyrosine Phenol-Lyase (TPL) | Converts L-tyrosine to phenol, pyruvate, and ammonia jst.go.jpebi.ac.uk | Intestinal Lumen | Gut Microbiota (e.g., Enterobacteriaceae) tandfonline.com |
Table 2: Compounds Mentioned
| Compound Name | |
|---|---|
| 3'-phosphoadenosine-5'-phosphosulfate | |
| L-tyrosine | |
| p-cresol | |
| Phenylalanine | |
| Phenylpropionic acid | |
| Pyruvate |
Role of Activated Sulfate Donors (e.g., PAPS) in Sulfation
The biosynthesis of this compound is critically dependent on the process of sulfation, a metabolic reaction that involves the transfer of a sulfonate (SO₃⁻) group to a substrate. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov For the sulfation of phenol to occur, forming phenyl sulfate, the sulfate group must first be in a biologically activated form. nih.gov This activated sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate, commonly abbreviated as PAPS. ontosight.aiwikipedia.org
PAPS is considered the universal and obligatory co-substrate for all sulfotransferase reactions in organisms. nih.gov Its synthesis is a two-step enzymatic process that utilizes adenosine (B11128) triphosphate (ATP) and inorganic sulfate. taylorandfrancis.com
Step 1: Formation of Adenosine 5'-phosphosulfate (APS): The first reaction is catalyzed by the enzyme ATP-sulfurylase, which combines ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS). nih.gov
Step 2: Formation of PAPS: The intermediate APS is then phosphorylated by the enzyme APS kinase, using another molecule of ATP, to yield PAPS. nih.gov
The availability of PAPS is a rate-limiting factor for sulfation, which is characterized as a high-affinity, low-capacity enzymatic process. nih.gov The cellular concentration of PAPS is dependent on its synthesis, degradation, and utilization by SULTs. nih.gov The primary source of inorganic sulfate for PAPS synthesis in the cell is derived from the oxidation of the amino acid cysteine. taylorandfrancis.com
Once synthesized, PAPS binds to the active site of a sulfotransferase enzyme, such as SULT1A1 which acts on phenolic compounds. ontosight.aitaylorandfrancis.com The SULT enzyme then facilitates the transfer of the activated sulfonate group from PAPS to the hydroxyl group of the phenol substrate, resulting in the formation of phenyl sulfate. ontosight.aiuef.fi This conjugation reaction transforms the parent compound into a more water-soluble metabolite, facilitating its eventual elimination from the body. taylorandfrancis.com
Table 1: Key Molecules in the PAPS Biosynthesis Pathway
| Molecule/Enzyme | Abbreviation | Role in Pathway | Reference |
| Adenosine Triphosphate | ATP | Provides the adenosine monophosphate backbone and the phosphate (B84403) group for phosphorylation. | |
| Inorganic Sulfate | SO₄²⁻ | The source of the sulfate group. | nih.gov |
| ATP Sulfurylase | ATPS | Catalyzes the formation of APS from ATP and inorganic sulfate. | nih.govnih.gov |
| Adenosine 5'-phosphosulfate | APS | Intermediate metabolite in the pathway. | nih.gov |
| APS Kinase | APSK | Catalyzes the phosphorylation of APS to form PAPS. | nih.govnih.gov |
| 3'-phosphoadenosine-5'-phosphosulfate | PAPS | The activated, universal sulfate donor for sulfotransferase reactions. | nih.govontosight.ai |
| Sulfotransferase | SULT | Enzyme family that catalyzes the transfer of the sulfate group from PAPS to a substrate. | taylorandfrancis.comuef.fi |
Systemic Distribution and Elimination Kinetics in Research Models
The systemic distribution and elimination of this compound, once formed, are primarily governed by complex processes within the liver and kidneys. These processes involve its potential for biliary excretion and subsequent enterohepatic circulation, as well as its definitive removal via renal tubular secretion. Research in various animal models has been instrumental in elucidating the kinetics and mechanisms that dictate the fate of this metabolite in the body.
Enterohepatic circulation is a multi-stage process involving liver metabolism, secretion into bile, metabolism by gut microbiota, and subsequent reabsorption from the intestine back into systemic circulation. nih.gov Sulfate conjugates like phenyl sulfate can be secreted from the liver into the bile. nih.gov Once in the gastrointestinal tract, enzymes produced by gut flora have the potential to hydrolyze the sulfate conjugate, reverting it to its original form (phenol), which can then be reabsorbed. nih.gov This recirculation process can prolong the half-life of the parent compound. nih.govujms.net
However, research suggests that sulfation may limit the extent of enterohepatic recycling. For instance, studies on bile acid-sulfates indicate they undergo limited enterohepatic recirculation due to inefficient absorption from the intestine and poor extraction by the liver. oup.com On occasion, sulfate conjugates may be desulfated and engage in what is known as futile cycling with their parent compounds. nih.gov
A study in rats investigated the biliary excretion of phenol and its metabolites following intravenous administration. The findings showed that a small percentage of the administered dose was excreted in the bile, with phenyl glucuronide being the predominant metabolite identified. k-state.edu This research demonstrated a limited degree of enterohepatic circulation for phenol. k-state.edu
Table 2: Biliary Excretion of an Intravenous Phenol Dose in Anesthetized vs. Unanesthetized Rats
| Group | Percent of Dose in Bile (5 hr) | Predominant Biliary Metabolite | Reference |
| Anesthetized Rats | 10.73% | Phenyl glucuronide (PG) | k-state.edu |
| Unanesthetized Rats | 5.01% | Phenyl glucuronide (PG) | k-state.edu |
Renal Tubular Secretion Mechanisms in Animal Models (e.g., involvement of OATPs)
The primary route for the elimination of phenyl sulfate from the body is through active secretion by the kidneys. nih.gov This process occurs predominantly in the renal proximal tubules, which are equipped with specialized transport proteins that mediate the movement of organic anions from the blood into the urine. physiology.orgphysiology.org
Key transporters involved in this secretory pathway belong to the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families. researchgate.netnih.gov These transporters are located on the basolateral membrane (the blood side) of the proximal tubule cells and are responsible for the uptake of phenyl sulfate from the circulation into the tubular cells. nih.gov
Research in animal models has been crucial for identifying the specific transporters involved. A study in cats with naturally occurring chronic kidney disease (CKD) found that serum concentrations of phenyl sulfate were significantly higher in the CKD group compared to healthy controls. nih.gov This accumulation was associated with a downregulation in the gene expression of several key renal transporters, including OAT1 and OATP4C1, in the kidney tissue of CKD cats. nih.gov This provides strong evidence for the role of these transporters in the active secretion and clearance of phenyl sulfate. nih.gov Another study using transgenic rats that overexpressed the human renal transporter OATP4C1 (gene name SLCO4C1) established this as an effective model for studying the human kidney-specific elimination of uremic toxins, including phenyl sulfate. nih.gov
Table 3: Phenyl Sulfate Levels and Renal Transporter Expression in a Feline Model of Chronic Kidney Disease (CKD)
| Parameter | Control Cats | CKD Cats | Finding | Reference |
| Serum Phenyl Sulfate | Lower | Higher (P<0.05) | Phenyl sulfate accumulates in CKD. | nih.gov |
| Renal OAT1 Gene Expression | Normal | Downregulated | Impaired transporter expression in CKD. | nih.gov |
| Renal OATP4C1 Gene Expression | Normal | Downregulated | Impaired transporter expression in CKD. | nih.gov |
Advanced Analytical Methodologies for Sodium Phenyl Sulfate Quantification in Research Applications
Pre-analytical Sample Processing for Diverse Biological Matrices
The accurate quantification of sodium phenyl sulfate (B86663) begins with meticulous sample preparation. The primary objective is to extract the analyte from its complex biological environment while removing interfering substances that could compromise the analytical results. The choice of procedure is highly dependent on the nature of the biological matrix.
Homogenization and Extraction Procedures (e.g., Plasma, Urine, Tissue Biopsies in Experimental Models)
The initial step in sample processing varies significantly with the sample type. For liquid matrices such as plasma, serum, or urine, preparation can be relatively straightforward, often involving thawing and vortexing to ensure homogeneity. nih.govnih.gov In contrast, solid samples like tissue biopsies require more rigorous mechanical processing.
Extraction follows homogenization, using solvents chosen for their ability to solubilize sodium phenyl sulfate effectively. For related uremic toxins, which share structural similarities, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. nih.gov
A summary of initial processing steps for different biological matrices is presented below.
| Biological Matrix | Initial Processing Steps | Rationale |
| Plasma/Serum | Thaw at room temperature, followed by vortexing. nih.gov | Ensures a uniform sample before subsampling for extraction. |
| Urine | Thaw and shake/vortex. nih.gov | Simple procedure for liquid matrices to ensure homogeneity. |
| Tissue Biopsies | Mechanical homogenization (e.g., in a 1:4 ratio with buffer). nih.govthermofisher.com | Disrupts cell lattices for complete analyte release from the solid matrix. |
Protein Precipitation and Solid Phase Extraction Techniques
Following initial processing, further cleanup is typically required to remove macromolecules and other interferences.
Protein Precipitation (PPT) is a crucial step for plasma and serum samples. lcms.czwindows.net Proteins can interfere with chromatographic analysis and damage analytical columns. Precipitation is commonly achieved by adding a water-miscible organic solvent, such as acetonitrile (B52724), which denatures and precipitates the proteins. nih.govjapsonline.com The sample is then centrifuged, and the clear supernatant containing the analyte is collected for further processing or direct analysis. nih.gov Thermal deproteination, where samples are heated to high temperatures (e.g., 90°C), is another method used to precipitate proteins. nih.gov
Solid Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration from diverse matrices, including blood, urine, and tissue homogenates. lcms.czsigmaaldrich.com SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com
The selection of the SPE sorbent is critical for achieving high recovery of this compound while efficiently removing matrix components. Common SPE strategies include:
Reversed-Phase SPE: Utilizes nonpolar stationary phases (e.g., C18-bonded silica) to retain nonpolar analytes from a polar sample matrix.
Ion-Exchange SPE: Separates analytes based on ionic interactions. For an anionic compound like phenyl sulfate, a strong anion exchange (SAX) sorbent could be employed. phenomenex.com
Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X are water-wettable and can extract a wide range of acidic, neutral, and basic compounds, making them versatile for complex matrices. sigmaaldrich.comnih.gov
HybridSPE®-Phospholipid: This technology combines the mechanics of protein precipitation with the selectivity of SPE to specifically remove both phospholipids (B1166683) and proteins from plasma and serum samples. sigmaaldrich.com
A typical SPE workflow involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate solvent.
| Technique | Principle | Application for this compound Analysis | Common Reagents/Materials |
| Protein Precipitation (PPT) | Removal of proteins by denaturation using organic solvents or heat. nih.govwindows.net | Essential for plasma and serum samples to prevent analytical interference. lcms.cz | Acetonitrile, Methanol. nih.govjapsonline.com |
| Solid Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent, followed by elution. sigmaaldrich.com | Purification and concentration from complex matrices like plasma, urine, and tissue. lcms.cz | Reversed-phase (C18), polymeric (Oasis HLB, Strata-X), ion-exchange cartridges. sigmaaldrich.comphenomenex.comnih.gov |
High-Resolution Chromatographic Separation Principles
Following sample preparation, high-resolution chromatography is employed to separate this compound from any remaining endogenous compounds before its detection and quantification.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. nih.gov This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. researchgate.net A typical UPLC method can have a cycle time as short as 5 minutes, making it suitable for high-throughput screening. nih.gov
For the analysis of phenyl sulfate and related compounds, reversed-phase UPLC is commonly used. The choice of stationary phase is critical; phenyl columns have been shown to offer good resolution for related compounds and can minimize on-column degradation that may occur with other phases under acidic, high-temperature conditions. nih.gov Other commonly used columns include Acquity UPLC BEH (Bridged Ethyl Hybrid) C18 and BEH Shield RP18. researchgate.netmdpi.com UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional sensitivity and selectivity for quantifying low-level analytes in complex biological matrices. nih.govcopernicus.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the quantification of this compound. Similar to UPLC, reversed-phase HPLC is the most common separation mode.
C18 columns are a standard choice for the stationary phase, providing good retention and separation of phenyl sulfate from other components in the sample extract. manipal.edu Phenyl columns have also been successfully employed for the separation of structurally similar sulfates. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. manipal.edunih.gov The composition and gradient of the mobile phase are optimized to achieve the desired retention time and peak shape for this compound.
A comparative table of typical UPLC and HPLC parameters is provided below.
| Parameter | UPLC | HPLC |
| Particle Size | < 2 µm (e.g., 1.7 µm) nih.gov | 3-5 µm |
| Column | Acquity UPLC BEH C18, BEH Phenyl nih.govresearchgate.net | C18, Phenyl nih.gov |
| Flow Rate | Typically 0.4 - 0.5 mL/min mdpi.com | Typically 1.0 mL/min manipal.edu |
| Analysis Time | Shorter (e.g., < 5 minutes) nih.gov | Longer |
| Resolution | Higher | Standard |
Considerations for Ionic Compound Separation
This compound is an ionic compound, which presents specific challenges for reversed-phase chromatography. biotage.com Due to its polarity, it may elute very early with poor retention on a nonpolar C18 column. Furthermore, interactions between the anionic sulfate group and any residual, positively charged sites on the silica-based packing material can lead to poor peak shapes, such as tailing. biotage.commdpi.com
Several strategies can be employed to overcome these challenges and achieve efficient separation:
Mobile Phase pH Control: Adjusting the pH of the mobile phase is a critical step. For acidic compounds like phenyl sulfate, using a mobile phase with a pH at least 2 units below the compound's pKa ensures that it exists in a single, protonated, and less polar state, which enhances retention on a reversed-phase column. biotage.com
Use of Buffers: Incorporating a buffer into the mobile phase helps to maintain a constant pH and can also increase the ionic strength, which can improve the retention and peak shape of polar compounds. biotage.com
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium (B224687) for an anionic analyte) to the mobile phase. The reagent forms a neutral ion pair with the analyte, which is more hydrophobic and therefore better retained on a reversed-phase column.
Alternative Stationary Phases: While C18 is common, other stationary phases may offer better selectivity. Phenyl columns, for instance, can provide alternative selectivity through π-π interactions with the aromatic ring of phenyl sulfate. nih.gov
Ion-Exchange Chromatography (IEC): As a direct method for separating ionic species, anion-exchange chromatography can be used to retain the negatively charged phenyl sulfate anion. libretexts.org
By carefully selecting and optimizing these sample preparation and chromatographic parameters, researchers can develop robust and reliable methods for the accurate quantification of this compound in a variety of research applications.
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the accurate measurement of this compound in complex biological and environmental samples. rsc.org This approach allows for the separation of the analyte from a complex mixture, followed by its detection and quantification with high precision and sensitivity. rsc.org The inherent properties of phenyl sulfate make it highly suitable for specific mass spectrometric techniques.
Electrospray Ionization (ESI) Modes (e.g., Negative Ion Mode)
Electrospray ionization (ESI) is the premier ionization method for analyzing polar and non-volatile molecules like phenyl sulfate. Due to the presence of the sulfate group, which readily loses a proton, phenyl sulfate is most effectively ionized in the negative ion mode. nih.govchemrxiv.org This process generates a deprotonated molecule, [M-H]⁻, which for phenyl sulfate corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 173.99. hmdb.ca
The use of negative ion mode offers several distinct advantages for sulfated compounds:
High Ionization Efficiency: The acidic nature of the sulfate moiety facilitates efficient deprotonation, leading to a strong and stable signal. researchgate.net
Reduced Background Noise: Negative ion mode often exhibits lower chemical noise and fewer background interferences compared to positive ion mode, enhancing the signal-to-noise ratio. chemrxiv.orgchemrxiv.org
Structural Information: The generated precursor ion is stable enough to be selected and fragmented for further structural confirmation via tandem mass spectrometry. nih.gov
Tandem Mass Spectrometry (MS/MS) for Specificity and Sensitivity
To achieve the highest degree of specificity and sensitivity, tandem mass spectrometry (MS/MS) is employed. This technique involves multiple stages of mass analysis, typically within a triple quadrupole or ion trap instrument. numberanalytics.com In an MS/MS experiment for phenyl sulfate, the precursor ion (m/z 173.99) is selectively isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process filters out nearly all other ions from the sample matrix, drastically improving measurement accuracy. researchgate.net
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for targeted quantification. numberanalytics.com It involves monitoring a specific "transition" from a chosen precursor ion to a characteristic product ion. For phenyl sulfate, several fragmentation pathways can be utilized to create robust and specific MRM methods. Optimization involves selecting the transitions that provide the most intense and stable signals.
Research has identified several characteristic fragment ions for phenyl sulfate that are suitable for MRM assays. copernicus.org The fragmentation of the precursor ion (m/z 174) can yield key product ions, which are monitored for quantification and confirmation.
Table 1: Optimized MRM Transitions for Phenyl Sulfate Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity | Reference |
|---|---|---|---|
| 174.0 | 93.0 | Phenolate anion | copernicus.org |
| 174.0 | 96.0 | Sulfate radical anion (•SO₄⁻) | copernicus.org |
| 174.0 | 80.0 | Sulfite radical (•SO₃⁻) | nih.govcopernicus.org |
Isotope dilution mass spectrometry is considered the gold standard for achieving absolute and accurate quantification. well-labs.comepa.gov This strategy overcomes variations in sample extraction efficiency and matrix-induced ion suppression or enhancement. tandfonline.com The method involves adding a known quantity of a stable isotope-labeled (SIL) internal standard—such as phenyl-d5-sulfate or ¹³C₆-phenyl sulfate—to the sample prior to any processing steps. researchgate.netnih.gov
The SIL internal standard is chemically identical to the endogenous analyte and thus behaves identically during sample preparation and LC-MS analysis. tandfonline.com However, it is distinguishable by its higher mass. Quantification is based on the ratio of the MS signal of the native analyte to that of the co-eluting SIL internal standard, allowing for highly accurate concentration calculations that are independent of sample recovery. nih.gov
Multiple Reaction Monitoring (MRM) Transition Optimization
Data Processing and Bioinformatic Analysis of Metabolomic Data
In large-scale research applications like untargeted metabolomics, the quantification of this compound is part of a broader analysis of many metabolites. After LC-MS/MS data acquisition, complex datasets are processed using specialized software. Packages such as XCMS are used for automated peak detection, retention time correction, and peak integration across numerous samples. diva-portal.org
Following data processing, bioinformatic and statistical methods are applied to extract meaningful biological information. Multivariate statistical analyses, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify metabolites that differ significantly between study groups. researchgate.net Through such methods, studies have successfully identified phenyl sulfate as a key gut microbiome-derived metabolite whose levels are significantly altered in conditions like diabetic kidney disease and inflammatory bowel disease. researchgate.netmdpi.com
Method Validation and Quality Control in Research Settings
To ensure that the data generated from the quantification of this compound is accurate, reliable, and reproducible, the analytical method must be rigorously validated. d-nb.info Method validation is a formal process that confirms the performance characteristics of a method are suitable for its intended purpose. rsc.org In a research setting, this involves assessing several key parameters.
Table 2: Key Parameters for Method Validation in Research Settings
| Validation Parameter | Description | Purpose |
|---|---|---|
| Selectivity / Specificity | The ability to differentiate and quantify the analyte in the presence of other expected components in the sample matrix. | To ensure that the signal being measured is exclusively from phenyl sulfate and not from interfering compounds. d-nb.info |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | To establish the concentration range over which the method is accurate and precise. |
| Accuracy (Trueness) | The closeness of the mean of a set of measurements to the actual (true) value. Often assessed via spike-recovery experiments in a matrix. | To determine the systematic error or bias of the method. researchgate.net |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-assay) and intermediate precision/reproducibility (inter-assay). | To quantify the random error and variability of the method under the same and different operating conditions (e.g., different days, analysts). researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | To define the lower limit of detection capability of the method. researchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To define the lower limit for reliable and accurate measurements. researchgate.net |
| Matrix Effect | The direct or indirect alteration of the analytical signal by co-eluting, undetected components in the sample matrix. | To assess and correct for ion suppression or enhancement that can lead to inaccurate quantification. spectroscopyonline.com |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | To ensure that the concentration of phenyl sulfate does not change during sample handling, processing, and storage. |
This table outlines standard validation parameters as described in various analytical chemistry guidelines.
Assessment of Linearity, Accuracy, and Precision
The validation of an analytical method ensures that it is suitable for its intended purpose. Key parameters in this validation process are linearity, accuracy, and precision. These are typically assessed for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful technique for the precise and reliable quantification of uremic toxins. nih.govmdpi.com
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards at different concentrations. For the simultaneous quantification of several uremic toxins, including phenyl sulfate, using a novel LC-MS/MS method, linearity is a critical validation parameter. nih.gov In a study developing a method for multiple uremic toxins, calibration curves were established, and their linearity was confirmed by the correlation coefficient (r²). mdpi.com
Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For instance, in the validation of an LC-high resolution mass spectrometry (HRMS) method for uremic toxins, accuracy was evaluated by spiking serum samples with known concentrations of the analytes, with demonstrated accuracies ranging from 92% to 109%. mdpi.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). A study on the simultaneous analysis of uremic toxins reported that the essential validation parameters, including intra- and inter-assay precision and accuracy, were found to be adequate. nih.gov
The following table summarizes typical validation data for the quantification of phenyl sulfate and other related uremic toxins from research studies.
| Parameter | Analyte | Methodology | Matrix | Linearity (Range) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| Linearity | Phenyl Sulfate | LC-MS/MS | Serum | Not explicitly stated | >0.99 (Implied) | Not explicitly stated | Not explicitly stated |
| Accuracy | Indoxyl Sulfate | LC-HRMS | Serum | 100 - 40,000 ng/mL | >0.99 | 97% - 105% | < 15% |
| Accuracy | p-Cresyl Sulfate | LC-HRMS | Serum | 100 - 40,000 ng/mL | >0.99 | 86% - 104% | < 15% |
| Precision | Phenyl Sulfate | LC-MS/MS | Serum | Not explicitly stated | Not explicitly stated | Adequate | Adequate (Intra- and Inter-assay) |
This table is a representation compiled from various studies on uremic toxin analysis and may not reflect a single, specific study on this compound.
Evaluation of Limits of Detection and Quantification
The limits of detection (LOD) and quantification (LOQ) are crucial indicators of the sensitivity of an analytical method.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is also often calculated based on the S/N ratio, commonly at 10:1, or as the lowest point on the calibration curve that meets specific criteria for accuracy and precision (e.g., within 20% of the nominal value). mdpi.com
For instance, in the validation of an LC-HRMS method for indoxyl sulfate and p-cresyl sulfate, the lower limit of quantification (LLOQ) was established at 100 ng/mL, with accuracy and imprecision fulfilling the validation criterion of less than 20%. mdpi.com Another study developing a UPLC-MS/MS method for phenylbutyrate and its metabolites reported a limit of detection of less than 0.04 μg/mL.
The table below provides representative LOD and LOQ values for phenyl sulfate and related uremic toxins from various analytical method validation studies.
| Parameter | Analyte | Methodology | Matrix | LOD | LOQ |
| LOD | Phenylacetylglutamine | UPLC-MS/MS | Urine | Not explicitly stated | 1 ng/mL |
| LOQ | 4-Cresyl Sulphate | UPLC-MS/MS | Urine | Not explicitly stated | 1 ng/mL |
| LOQ | Indoxyl Sulfate | LC-HRMS | Serum | Not specified | 100 ng/mL |
| LOQ | p-Cresyl Sulfate | LC-HRMS | Serum | Not specified | 100 ng/mL |
| LOD | Phenylbutyrate | UPLC-MS/MS | Plasma/Urine | <0.04 µg/mL | Not specified |
This table is a representation compiled from various studies on uremic toxin analysis and may not reflect a single, specific study on this compound.
Mechanistic Dissections of Sodium Phenyl Sulfate Biological Activity in Experimental Systems
Cellular and Molecular Pathological Processes
Studies utilizing cell culture systems have provided significant insights into the detrimental effects of sodium phenyl sulfate (B86663) at the cellular level. researchgate.netplos.orgnih.gov These investigations have highlighted its ability to induce oxidative stress, mitochondrial dysfunction, and specific responses in endothelial and renal cells. plos.orgnih.govfrontiersin.org
A primary mechanism by which sodium phenyl sulfate imparts cellular damage is through the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. plos.orgfrontiersin.orgwiley.comresearchgate.netfoodandnutritionresearch.net This imbalance leads to damage of cellular components, including lipids, proteins, and DNA. purdue.edudiva-portal.orgnih.gov
Glutathione (B108866) (GSH) is a critical intracellular antioxidant that plays a key role in neutralizing reactive oxygen species. ucd.ie Research has demonstrated that this compound can significantly deplete cellular GSH levels. In a study using porcine renal tubular cells (LLC-PK1), treatment with phenyl sulfate led to a dose-dependent decrease in total glutathione levels. plos.orgapexbt.com This depletion of GSH renders the cells more susceptible to oxidative damage. plos.orgnih.gov For instance, in phenyl sulfate-treated cells, subsequent exposure to hydrogen peroxide resulted in a significantly higher rate of cell death compared to control cells. plos.orgapexbt.comnih.gov This effect was mimicked by buthionine sulfoximine, a known inhibitor of glutathione synthesis, further supporting the role of GSH depletion in the observed cytotoxicity. plos.orgnih.gov
| Phenyl Sulfate Concentration (mmol/L) | Total Glutathione Level (% of Control) | Cell Viability after H₂O₂ Exposure (% of Control) |
|---|---|---|
| 0 (Control) | 100% | 38% |
| 0.2 | Decreased | N/A |
| 0.5 | Decreased | 24% |
| 2 | Decreased | 19% |
| 5 | Decreased | 11% |
| 10 | Decreased | 6% |
Concurrent with GSH depletion, this compound has been shown to induce the generation of reactive oxygen species (ROS). plos.orgfrontiersin.orgwiley.comfoodandnutritionresearch.net In vitro studies using podocytes, specialized cells in the kidney, demonstrated that exposure to phenyl sulfate led to increased ROS levels. nih.govnih.gov This surge in ROS contributes to cellular damage and dysfunction. The use of ROS inhibitors, such as N-acetyl-L-cysteine (NAC), has been shown to significantly reduce the levels of ROS and restore the activity of antioxidant enzymes in phenyl sulfate-treated podocytes, confirming the role of ROS in the observed cellular damage. nih.gov
Mitochondria, the primary sites of cellular energy production, are also significant sources of ROS and are vulnerable to oxidative damage. diva-portal.orgnih.gov Studies have revealed that this compound can induce mitochondrial dysfunction in vitro. plos.orgnih.gov In cultured podocytes, exposure to phenyl sulfate resulted in decreased mitochondrial function. researchgate.netnih.gov This was evidenced by a reduction in the activity of key mitochondrial enzymes and a decline in mitochondrial membrane potential. nih.govnih.gov Such bioenergetic perturbations can compromise cellular function and contribute to cell death. nih.gov
Endothelial cells, which line the interior surface of blood vessels, are crucial for vascular health. This compound has been shown to elicit pro-inflammatory and pro-apoptotic responses in these cells. frontiersin.org In human umbilical vein endothelial cells (HUVECs), exposure to phenyl sulfate can lead to the upregulation of adhesion molecules, which is a key step in the inflammatory process that promotes the attachment of immune cells to the endothelium. foodandnutritionresearch.netfrontiersin.org Furthermore, studies have indicated that uremic toxins, including phenyl sulfate, can sensitize endothelial cells to apoptotic stimuli. ahajournals.org This can be mediated through pathways involving the activation of caspases, key enzymes in the apoptotic cascade. nih.gov
The detrimental effects of this compound are particularly pronounced in renal cells, which is consistent with its role as a uremic toxin that accumulates in kidney disease. researchgate.netplos.orgnih.govapexbt.com
Podocytes: In cultured mouse podocytes (MPC5 cells), phenyl sulfate has been shown to induce damage and apoptosis. researchgate.netnih.govmedchemexpress.com It can lead to the downregulation of essential podocyte proteins like nephrin (B609532) and podocin, which are critical for maintaining the integrity of the glomerular filtration barrier. nih.gov This damage is often accompanied by increased ROS production and mitochondrial dysfunction. researchgate.netnih.gov
Tubular Epithelial Cells: Porcine renal tubular epithelial cells (LLC-PK1) treated with phenyl sulfate exhibit significant cytotoxicity, characterized by decreased cell viability and increased cell death. plos.orgresearchgate.net This toxicity is closely linked to the depletion of intracellular glutathione and the subsequent increase in oxidative stress. plos.orgapexbt.comnih.gov Furthermore, in rat renal tubular cells (NRK-52E), factors that induce renal fibrosis have been shown to cause apoptosis, an effect that can be exacerbated by uremic conditions. frontiersin.orgnih.gov
| Cell Type | Observed Effects | Key Molecular Changes | References |
|---|---|---|---|
| Podocytes (mouse) | Cell damage, apoptosis, mitochondrial dysfunction | ↓ Nephrin, ↓ Podocin, ↑ ROS | researchgate.netnih.govnih.gov |
| Tubular Epithelial Cells (porcine) | Cytotoxicity, increased cell death | ↓ Glutathione, ↑ Oxidative stress | plos.orgapexbt.comnih.govresearchgate.net |
| Tubular Epithelial Cells (rat) | Apoptosis, fibrosis-related changes | ↑ Apoptotic markers | frontiersin.orgnih.gov |
Renal Cell-Specific Effects (e.g., podocytes, tubular epithelial cells in culture)
Albuminuria Induction Mechanisms in Experimental Models
The administration of phenyl sulfate in experimental diabetic models consistently induces albuminuria, a condition characterized by the abnormal presence of albumin in the urine and a hallmark of kidney damage. researchgate.netnih.govmedchemexpress.comcaymanchem.com Studies have demonstrated a significant correlation between elevated plasma levels of phenyl sulfate and the progression of albuminuria. nih.govcaymanchem.com In diabetic mouse models, the administration of phenyl sulfate at 50 mg/kg was sufficient to cause a notable increase in albuminuria. caymanchem.comapexbt.com
The underlying mechanism for this is the compound's direct toxic effect on the glomerular filtration barrier. researchgate.net This barrier is responsible for preventing proteins like albumin from leaking into the urine. By damaging key cellular components of this barrier, phenyl sulfate compromises its integrity, leading to protein leakage. researchgate.netfrontiersin.org Research in diabetic rat models that overexpress the human uremic toxin transporter SLCO4C1 has shown that levels of phenyl sulfate increase as diabetes progresses. researchgate.netnih.gov Conversely, inhibiting the bacterial enzyme responsible for producing the precursor to phenyl sulfate, tyrosine phenol-lyase, has been shown to reduce albuminuria in diabetic mice, further cementing the role of this metabolite in inducing kidney damage. researchgate.netnih.govresearchgate.net These findings suggest that phenyl sulfate is not merely a biomarker but an active contributor to albuminuria. researchgate.netnih.gov
Podocyte Damage and Dysfunction Mechanisms in Research Models
Podocytes, specialized epithelial cells that wrap around the glomerular capillaries, are a primary target of phenyl sulfate toxicity. researchgate.netfrontiersin.org In experimental models, phenyl sulfate administration leads to observable podocyte damage, including foot process effacement (a flattening and spreading of the delicate podocyte foot structures) and thickening of the glomerular basement membrane. apexbt.commdpi.com This structural damage directly impairs the filtration capacity of the glomerulus. frontiersin.org
The mechanisms of this damage are multifaceted and occur at the cellular level:
Direct Cytotoxicity: Phenyl sulfate is directly toxic to podocytes. nih.gov Studies using cultured human urinary podocyte-like epithelial cells (HUPECs) have shown that exposure to phenyl sulfate at concentrations as low as 30 μM reduces cell survival. caymanchem.comnih.gov
Mitochondrial Dysfunction: A key mechanism of phenyl sulfate-induced podocyte injury is the impairment of mitochondrial function. researchgate.netnih.gov Exposure to phenyl sulfate significantly decreases mitochondrial basal respiration, ATP production, and maximal respiration capacity in podocytes. nih.govnih.gov This energy depletion can lead to irreversible cell damage.
Oxidative Stress: The compound renders cells more vulnerable to oxidative stress by decreasing intracellular levels of glutathione (GSH), a critical antioxidant. nih.govcaymanchem.comnih.gov This redox imbalance, coupled with an increase in reactive oxygen species (ROS) generation from dysfunctional mitochondria, exacerbates cellular injury. nih.gov
Table 1: Reported Effects of Phenyl Sulfate on Podocyte Bioenergetics in Research Models
| Parameter | Observed Effect | Implication | Source(s) |
|---|---|---|---|
| Mitochondrial Basal Respiration | Significantly Decreased | Reduced baseline energy production. | nih.govnih.gov |
| ATP Production | Significantly Decreased | Cellular energy crisis, impairing normal function. | nih.govnih.gov |
| Maximum Respiration Capacity | Significantly Decreased | Reduced ability to respond to increased energy demands. | nih.govnih.gov |
| Non-Mitochondrial Respiration | Increased | Possible compensatory mechanism for mitochondrial failure. | nih.gov |
| Glutathione (GSH) Levels | Decreased | Increased vulnerability to oxidative damage. | nih.govcaymanchem.comnih.gov |
Tubular Epithelial Cell Injury Mechanisms in Experimental Models
While podocytes are a primary target, phenyl sulfate also contributes to the injury of tubular epithelial cells, which form the next segment of the nephron. nih.gov This injury can occur through both direct and indirect pathways.
As a uremic toxin, phenyl sulfate contributes to a toxic environment that directly harms renal tubular cells. nih.govplos.org Studies using porcine renal tubular cells demonstrated that phenyl sulfate decreases glutathione levels in a dose-dependent manner, making the cells more susceptible to oxidative stress-induced death. apexbt.comnih.govplos.org When these cells were treated with phenyl sulfate, subsequent exposure to hydrogen peroxide led to significantly higher rates of cell death compared to control cells. nih.govplos.org
Signaling Pathway Modulations
The cellular damage induced by this compound is mediated by the modulation of key intracellular signaling pathways that regulate inflammation, stress responses, and gene expression.
Nuclear Factor-kappa B (NF-κB) Pathway Activation in Inflammatory Models
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Inflammatory stimuli, such as those generated by uremic toxins, can trigger the activation of the IκB kinase (IKK) complex. nih.govsemanticscholar.org IKK then phosphorylates IκBα, marking it for degradation and freeing NF-κB to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govsemanticscholar.org
While direct studies on phenyl sulfate are emerging, research on related uremic toxins and inflammatory models provides a clear framework for its action. nih.govresearchgate.netmedsci.org The accumulation of uremic toxins is known to create a pro-inflammatory state in the kidney. frontiersin.orgresearchgate.net For example, the related uremic toxin indoxyl sulfate is known to upregulate renal expression of pro-inflammatory chemokines via activation of NF-κB in proximal tubular cells. medsci.org Phenyl sulfate-induced injury models show increased production of inflammatory cytokines like IL-1β and IL-6, which is consistent with NF-κB activation. nih.gov Furthermore, the NLRP3 inflammasome, which is involved in processing pro-inflammatory cytokines, is activated by phenyl sulfate and is known to interact with the NF-κB pathway. nih.govsemanticscholar.org
Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), that are crucial for translating extracellular stimuli into cellular responses like proliferation, differentiation, inflammation, and apoptosis. medsci.orgresearchgate.net Activation of these pathways, typically through phosphorylation, is a common response to cellular stress, including oxidative stress and inflammatory cytokines, both of which are induced by phenyl sulfate. medsci.org
In the context of renal injury, studies on various toxins and disease models have shown that activation of the p38 MAPK and JNK pathways, in particular, is associated with inflammatory and apoptotic responses in renal tubular cells. medsci.org For instance, high glucose stimulation can activate the p38 MAPK pathway in podocytes and tubular cells, promoting the release of inflammatory factors. researchgate.net The uremic toxin indoxyl sulfate has also been shown to activate ERK, JNK, and p53 in proximal tubular cells, contributing to its cytotoxicity. medsci.org Given that phenyl sulfate induces similar stressors, such as reactive oxygen species and inflammation, its pathological effects are likely mediated, at least in part, through the activation of these MAPK signaling cascades, leading to renal cell apoptosis and inflammation. nih.govmedsci.org
Aryl Hydrocarbon Receptor (AhR) Ligand Activity in Research Models
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that resides in the cytoplasm. researchgate.netplos.org Upon binding to a ligand, AhR translocates to the nucleus, where it partners with the AhR nuclear translocator (ARNT) to regulate the expression of a wide array of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and inflammation. frontiersin.orgresearchgate.net
Several gut-derived uremic toxins are known ligands for AhR. frontiersin.orgnih.gov Indoxyl sulfate, which is structurally related to phenyl sulfate, is a well-characterized AhR ligand, and its activation of AhR in podocytes is a key mechanism of its toxicity, leading to a pro-inflammatory phenotype and a decrease in the expression of essential podocyte proteins. plos.orgnih.gov Emerging evidence indicates that phenyl sulfate also functions as an AhR ligand. frontiersin.orgresearchgate.net Activation of AhR in renal cells by these toxins contributes to oxidative stress and inflammation. researchgate.netresearchgate.net In patients and rat models with chronic kidney disease, AhR signaling is activated, correlating with disease progression. researchgate.net Therefore, the binding and activation of AhR by phenyl sulfate represents a crucial transcriptional mechanism through which this toxin mediates its damaging effects on kidney cells like podocytes. frontiersin.orgplos.org
Table 2: Summary of Key Research Findings on this compound and Renal Injury
| Finding | Experimental Model | Implication | Source(s) |
|---|---|---|---|
| Albuminuria Induction | Diabetic mice (db/db, KKAy) and rats | Establishes phenyl sulfate as a direct cause of proteinuria. | researchgate.netcaymanchem.comapexbt.com |
| Podocyte Effacement | Diabetic mice (KKAy) | Demonstrates structural damage to the glomerular filtration barrier. | apexbt.commdpi.com |
| Reduced Podocyte Survival | Cultured human podocyte-like cells (HUPECs) | Confirms direct cytotoxicity at the cellular level. | caymanchem.comnih.gov |
| Tubular Cell Glutathione Depletion | Cultured porcine renal tubular cells (LLC-PK1) | Shows a mechanism for increased oxidative stress in tubules. | nih.govplos.org |
| NLRP3 Inflammasome Activation | Diabetic mice (db/db) | Links phenyl sulfate to pro-inflammatory and pyroptotic cell death pathways. | nih.govsemanticscholar.org |
| Correlation with Albuminuria Progression | Human diabetic patient cohort | Highlights its clinical relevance as a biomarker and potential therapeutic target. | researchgate.netnih.govresearchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenyl sulfate |
| Albumin |
| Glutathione |
| Hydrogen peroxide |
| Interleukin-1β |
| Interleukin-6 |
| Tumor Necrosis Factor-α |
Protein Modifications and Molecular Interactions (e.g., protein binding, carbamylation in vitro)
The biological activity of this compound, a prominent uremic toxin, is intrinsically linked to its interactions with various macromolecules, particularly proteins. These interactions can lead to modifications of the protein structure and function. This section dissects the known molecular interactions of this compound, focusing on protein binding and an evaluation of its potential role in protein carbamylation in experimental systems.
Protein Binding of this compound
This compound is recognized as a protein-bound uremic solute apexbt.com. Its binding to plasma proteins, most notably albumin, is a critical determinant of its biological disposition and potential toxicity. While direct and comprehensive experimental data on the binding of this compound to human serum albumin (HSA) is limited in the available literature, studies on structurally related compounds provide significant insights into the nature of these interactions.
Insights from a Structurally Related Compound: 4-Ethyl Phenyl Sulfate
Research on 4-ethyl phenyl sulfate (4-EPS), a closely related uremic toxin, and its interaction with bovine serum albumin (BSA) offers a valuable experimental model. Spectroscopic analyses, including absorption and fluorescence spectroscopy, have been employed to characterize this binding. An increase in the concentration of 4-EPS leads to a decrease in the fluorescence intensity of BSA, indicating an interaction between the small molecule and the protein plos.orgnih.gov. This fluorescence quenching suggests the formation of a stable complex between 4-EPS and BSA plos.orgnih.gov.
Further analysis using techniques such as circular dichroism and synchronous fluorescence spectroscopy has revealed that the binding of 4-EPS induces changes in the microenvironment of the tyrosine and tryptophan residues within BSA, although the protein's α-helical structure is largely maintained plos.orgnih.gov. The interaction is thought to be stabilized by both hydrophobic interactions and hydrogen bonding plos.org. Molecular docking studies have predicted a favorable binding score for the 4-EPS-BSA complex, further supporting a stable interaction plos.orgnih.gov.
Insights from Sodium 4-Phenylbutyrate (B1260699) Binding to Albumin
Studies on sodium 4-phenylbutyrate, another related compound, show that it binds to a single high-affinity site on albumins from various species, including human, bovine, rabbit, and rat nih.govresearchgate.net. This binding site has been identified as Site II on human serum albumin nih.govresearchgate.netresearchgate.net. The binding is influenced by both hydrophobic and electrostatic interactions researchgate.net. The affinity of this binding varies across species, with higher affinities observed for human and bovine albumins compared to rabbit and rat albumins nih.gov. The presence of other endogenous substances, such as certain fatty acids and the uremic toxin indoxyl sulfate, can decrease the binding of sodium 4-phenylbutyrate to HSA, suggesting competitive binding at or near the same site .
The following interactive table summarizes the experimental findings on the binding of compounds structurally related to this compound with serum albumin.
| Compound | Protein | Technique(s) | Key Findings | Binding Affinity/Score | Reference(s) |
| 4-Ethyl Phenyl Sulfate | Bovine Serum Albumin (BSA) | Absorption Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, Molecular Docking | Interaction confirmed by fluorescence quenching; induces changes in the protein's tertiary structure. | Binding Score: -5.28 kcal/mol | plos.orgnih.gov |
| Sodium 4-Phenylbutyrate | Human Serum Albumin (HSA) | Fluorescent Probe Displacement, Ultrafiltration | Binds to a single high-affinity site (Site II). | - | nih.govresearchgate.net |
| Sodium 4-Phenylbutyrate | Bovine Serum Albumin (BSA) | Not specified | Higher affinity compared to rabbit and rat albumin. | - | nih.gov |
These findings collectively suggest that this compound likely binds to albumin, a process driven by hydrophobic and electrostatic forces. This binding is a crucial aspect of its biological behavior, influencing its concentration in the plasma and its availability to interact with cells and other proteins.
In Vitro Carbamylation
Carbamylation is a non-enzymatic, post-translational modification where isocyanic acid, a reactive species, covalently binds to the free amino groups of proteins, primarily on lysine (B10760008) residues and the N-terminus nih.govnih.govfrontiersin.orgajkdblog.org. This process is of significant interest in the context of uremia, as elevated urea (B33335) levels lead to an increased formation of cyanate (B1221674) and subsequently, enhanced protein carbamylation nih.govnih.govmdpi.com. Carbamylation can alter the structure and function of proteins, and carbamylated proteins have been implicated in the pathophysiology of various diseases nih.govnih.govmdpi.com.
A thorough review of the scientific literature, including studies on uremic toxins and protein modifications, reveals no direct evidence that this compound acts as a carbamylating agent or induces protein carbamylation in vitro through a non-urea-mediated pathway. The established mechanism of carbamylation in biological systems is driven by cyanate, which is in equilibrium with urea or can be generated from thiocyanate (B1210189) by myeloperoxidase at sites of inflammation nih.govnih.govmdpi.com. The chemical structure of this compound does not inherently suggest a mechanism for the direct donation of a carbamoyl (B1232498) group.
While this compound is a known uremic toxin, its contribution to the uremic state appears to be distinct from the process of protein carbamylation. Research into the biological effects of this compound has focused on other mechanisms, such as the induction of oxidative stress apexbt.com. Therefore, based on the current body of scientific evidence, it is concluded that this compound is not directly involved in the in vitro carbamylation of proteins.
Investigation of Sodium Phenyl Sulfate in Experimental Disease Models
Renal Disease Progression in Animal Models
Sodium phenyl sulfate (B86663), a metabolite derived from the gut microbiota's processing of dietary tyrosine, has been increasingly implicated in the progression of renal diseases. researchgate.netnih.gov Animal models have been instrumental in elucidating the direct causal role of this uremic toxin in kidney damage.
Diabetic Nephropathy Models (e.g., rodent models of albuminuria, kidney injury markers)
Studies utilizing various rodent models of diabetic nephropathy (DKD) have consistently demonstrated that administration of sodium phenyl sulfate induces or exacerbates key features of the disease. researchgate.netnih.gov In experimental models of diabetes, the administration of phenyl sulfate leads to the development of albuminuria and damage to podocytes, which are crucial cells for kidney filtration. researchgate.netfrontiersin.orgmedchemexpress.com
Untargeted metabolomics in diabetic rats revealed that levels of phenyl sulfate increase as the disease progresses. researchgate.net Conversely, in diabetic rats engineered to overexpress the human uremic toxin transporter SLCO4C1 in the kidney, which enhances the elimination of metabolites, there was a reduction in proteinuria. researchgate.net This suggests that the accumulation of phenyl sulfate is a direct contributor to kidney damage.
Further research in diabetic mouse models, such as db/db mice and KKAy mice on a high-fat diet, has corroborated these findings. nih.gov Oral administration of phenyl sulfate in these models resulted in induced albuminuria and observable podocyte damage. nih.gov Histological examinations have revealed podocyte effacement and thickening of the glomerular basement membrane, indicating direct cellular toxicity.
The mechanisms underlying this damage are thought to involve oxidative stress and mitochondrial dysfunction. nih.gov Phenyl sulfate has been shown to induce mitochondrial dysfunction in podocytes, contributing to their injury. nih.gov Additionally, studies have linked elevated phenyl sulfate levels to the activation of the NLRP3 inflammasome and subsequent pyroptosis, a form of inflammatory cell death, in podocytes. nih.gov
In one study, a traditional Chinese medicine formula, Huajuxiaoji, was shown to alleviate phenyl sulfate-induced diabetic kidney disease in mice by inhibiting the NLRP3 inflammasome activation and pyroptosis. nih.gov This provides further evidence for the inflammatory role of phenyl sulfate in DKD.
The following table summarizes findings from key studies on this compound in diabetic nephropathy models:
| Animal Model | Key Findings | References |
| Diabetic Rats | Increased phenyl sulfate levels correlate with diabetes progression; administration induces albuminuria and podocyte damage. | researchgate.net |
| Diabetic SLCO4C1-Transgenic Rats | Overexpression of the SLCO4C1 transporter reduced proteinuria. | researchgate.net |
| db/db Mice | Oral administration of phenyl sulfate induced albuminuria and podocyte damage. | nih.gov |
| KKAy Mice (on high-fat diet) | Oral administration of phenyl sulfate induced albuminuria and podocyte damage. | nih.gov |
| Phenyl Sulfate-Induced DKD Mice | Phenyl sulfate induced kidney injury, which was ameliorated by inhibiting the NLRP3 inflammasome. | nih.gov |
Chronic Kidney Disease (CKD) Models and Associated Pathophysiology
The role of this compound extends beyond diabetic kidney disease to broader models of chronic kidney disease (CKD). In animal models of CKD, the accumulation of uremic toxins, including phenyl sulfate, is a common feature that contributes to the progression of the disease. frontiersin.org
In an adenine-induced model of chronic renal failure in rats, metabolomic analysis showed that phenyl sulfate levels increased with the progression of renal hypoplasia. nih.gov This accumulation is associated with the worsening of renal fibrosis. bevital.no
Animal studies have indicated that uremic toxins like p-cresyl sulfate (pCS), which is structurally similar to phenyl sulfate, stimulate renal fibrosis and cause severe renal tubular damage in CKD rats. bevital.no These toxins have been shown to increase the formation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in renal cells. frontiersin.orgfrontiersin.org While direct evidence for this compound is still emerging in some of these specific pathways, its structural and functional similarities to other well-studied protein-bound uremic toxins suggest it likely shares similar pathogenic mechanisms. frontiersin.org
Renal Fibrosis and Inflammation Mechanisms in Animal Studies
Animal studies have begun to unravel the specific mechanisms by which this compound promotes renal fibrosis and inflammation. A key pathway implicated is the activation of inflammatory signaling cascades. As mentioned previously, phenyl sulfate has been shown to activate the NLRP3 inflammasome in the kidneys of diabetic mice, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov This inflammatory environment contributes to the development of renal fibrosis. nih.gov
Inhibition of the enzyme responsible for producing the precursor to phenyl sulfate, tyrosine phenol-lyase, has been shown to reduce albuminuria in diabetic mice. researchgate.netnih.gov This highlights the direct link between the gut microbial production of phenol (B47542) and subsequent renal damage.
Furthermore, uremic toxins, including phenyl sulfate, contribute to a state of chronic, low-grade inflammation that is characteristic of CKD. frontiersin.org This systemic inflammation can further exacerbate kidney damage. The following table summarizes the mechanistic findings:
| Mechanism | Animal Model | Effect of this compound | References |
| Podocyte Damage | Diabetic rats and mice | Induces podocyte effacement and damage. | researchgate.netfrontiersin.orgnih.gov |
| Inflammation | Diabetic mice | Activates the NLRP3 inflammasome, leading to increased IL-1β and IL-18. | nih.gov |
| Fibrosis | Adenine-induced CKD rats | Associated with worsening of renal fibrosis. | nih.govbevital.no |
| Oxidative Stress | In vitro and in vivo models | Implicated in inducing reactive oxygen species. | nih.govfrontiersin.org |
Cardiovascular System Impact in Animal Models
The adverse effects of this compound are not confined to the kidneys; emerging evidence from animal models suggests a significant impact on the cardiovascular system as well.
Atherosclerosis Progression Mechanisms in Experimental Models
While direct studies on this compound and atherosclerosis are limited, research on related protein-bound uremic toxins provides valuable insights. Uremic toxins as a class are recognized as contributors to the accelerated atherosclerosis seen in chronic kidney disease. springermedizin.de
In animal models, such as apolipoprotein E knockout mice with subtotal nephrectomy, kidney injury accelerates atherosclerosis and plaque formation. springermedizin.de This is associated with a phenotypic switch of macrophages to a pro-inflammatory M1 state within the atherosclerotic lesions. springermedizin.de Given that phenyl sulfate promotes inflammation, it is plausible that it contributes to this process.
Metabolites derived from the gut microbiota, including those from the metabolism of phenylalanine and tyrosine, are considered predictive biomarkers of coronary atherosclerosis. mdpi.com These toxins can alter endothelial balance and promote dysfunction. mdpi.com Trimethylamine N-oxide (TMAO), another gut-derived uremic toxin, has been shown to promote atherosclerosis by activating inflammatory pathways in vascular smooth muscle and endothelial cells. nih.govfrontiersin.org It is likely that this compound contributes to a similar pro-atherogenic environment.
Vascular Dysfunction Studies in Animal Models
Animal studies have demonstrated that uremic toxins can induce vascular dysfunction. For instance, indoxyl sulfate and p-cresyl sulfate have been shown to induce vascular calcification in rats with adenosine-induced kidney injury. These toxins stimulate the calcification of the aorta and peripheral arteries.
Neurobiological and Gut-Brain Axis Research in Animal Models
Research into the gut-brain axis has identified several gut-derived metabolites that can influence neurological processes. Among these are phenyl sulfate and its derivatives, which are produced by the metabolic activity of the gut microbiota and can be disseminated to the brain. nih.govfrontiersin.org
The gut microbiota plays a significant role in modulating behavior, neurotransmitter production, and brain development. nih.govcaltech.edunih.gov An imbalance in the gut microbiome can lead to the production of detrimental compounds. For instance, the gut-generated metabolite 4-ethylphenyl sulfate (4EPS) has been shown to influence brain activity and induce anxiety-like behaviors in mice. nih.govmdpi.com Studies have revealed that 4EPS can enter the brain, where it is associated with altered activity in specific brain regions, changes in functional connectivity, and impaired maturation of oligodendrocytes, the cells responsible for producing myelin. nih.govcaltech.edunih.gov Mice exposed to 4EPS exhibited reduced myelination of neuronal axons and displayed anxiety-like behaviors. nih.govcaltech.edunih.gov
Furthermore, metabolomic analyses in germ-free mice, which lack a gut microbiota, have shown reduced levels of several neuroactive metabolites, including phenyl sulfate, in the cerebrospinal fluid, serum, and fecal samples compared to conventional mice. frontiersin.org This suggests a direct link between the gut microbiota's metabolic output and the presence of these compounds in the central nervous system. frontiersin.org
Oxidative Stress and Inflammation in CNS Models
Sodium 4-phenylbutyrate (B1260699) (4-PBA), a closely related derivative, has been extensively studied for its neuroprotective effects, particularly its ability to counteract oxidative stress and neuroinflammation. nih.govbohrium.comresearchgate.net Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. nih.govnih.govunits.it
In animal models, 4-PBA has demonstrated the ability to protect neurons from oxidative damage. researchgate.net For example, in cell culture models, 4-PBA protected dopaminergic cells from oxidative stress induced by toxins like hydrogen peroxide. researchgate.net Pretreatment with 4-PBA has been shown to ameliorate lipopolysaccharide (LPS)-induced oxidative stress in the hippocampus and prefrontal cortex of mice. bohrium.com It also reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). bohrium.comnih.gov The neuroprotective effects of 4-PBA are also linked to its ability to suppress the expression of inducible nitric-oxide synthase (iNOS). nih.gov
Studies using models of chronic restraint stress have further highlighted the efficacy of 4-PBA in mitigating behavioral deficits by reducing oxido-nitrosative stress and the neuroinflammatory cascade. nih.gov In the context of neurodegeneration, inflammation and oxidative stress are critical components, and microbial infections that disrupt the gut microbiota can trigger these processes, ultimately affecting the brain. units.it
Endoplasmic Reticulum Stress in Neurodegeneration Models
Endoplasmic reticulum (ER) stress is a cellular response triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. jst.go.jpmdpi.comnih.gov While initially a protective mechanism known as the Unfolded Protein Response (UPR), chronic ER stress can lead to cell death and is implicated in the pathology of numerous neurodegenerative diseases, including Parkinson's and Alzheimer's disease. jst.go.jpmdpi.comalzdiscovery.orgbiologists.com
Sodium 4-phenylbutyrate (4-PBA) is recognized as a chemical chaperone that can alleviate ER stress. nih.govjst.go.jpnih.govscispace.com It functions by aiding in proper protein folding and reducing the accumulation of misfolded proteins in the ER. nih.govjst.go.jpalzdiscovery.org In animal models of neurodegenerative diseases, 4-PBA has shown significant neuroprotective effects by mitigating ER stress. jst.go.jpnih.govscispace.com For example, in a mouse model of cerebral ischemia, 4-PBA treatment suppressed ER-mediated apoptosis by inhibiting key markers of the UPR, including eukaryotic initiation factor 2α (eIF2α) phosphorylation and CCAAT/enhancer-binding protein homologous protein (CHOP) induction. nih.gov
In neuroblastoma cell models, 4-PBA was found to suppress neuronal cell death caused by ER stress induced by the overexpression of Parkin-associated endothelin receptor-like receptor (Pael-R), a protein linked to autosomal recessive juvenile parkinsonism. jst.go.jpnih.govscispace.com Treatment with 4-PBA helped to shift the overexpressed Pael-R protein from the ER to the plasma membrane, thereby reducing its toxic accumulation. jst.go.jpscispace.com These findings suggest that 4-PBA and other terminal aromatic substituted fatty acids are potential therapeutic candidates for neurodegenerative diseases by targeting ER stress. jst.go.jpnih.govscispace.com
Inflammatory Bowel Disease (IBD) Models and Related Pathogenesis
Sodium 4-phenylbutyrate (4-PBA), a derivative of this compound, has demonstrated significant therapeutic potential in experimental models of Inflammatory Bowel Disease (IBD), such as dextran (B179266) sulfate sodium (DSS)-induced colitis in mice. nih.govnih.govspandidos-publications.com IBD is characterized by chronic and uncontrolled inflammation of the gastrointestinal tract. nih.gov
In DSS-induced colitis models, administration of 4-PBA has been shown to effectively prevent and suppress the development of colitis. nih.govnih.govspandidos-publications.com This is evidenced by a range of improved outcomes in treated mice compared to controls. Key findings include a higher survival rate, reduced disease activity index (DAI) scores (which measure clinical symptoms like weight loss, stool consistency, and bleeding), and inhibition of colon shortening, a hallmark of colonic inflammation. nih.govnih.govspandidos-publications.com
The protective mechanism of 4-PBA in IBD models is largely attributed to its potent anti-inflammatory properties. nih.govnih.govresearchgate.net It significantly inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in the colon. nih.govnih.govspandidos-publications.com This anti-inflammatory action is linked to its ability to suppress the activation of nuclear factor-κB (NF-κB), a critical transcription factor in the inflammatory response. nih.govnih.gov
Histopathological examinations of colon tissue from 4-PBA-treated mice with DSS-induced colitis revealed a marked improvement, with findings similar to that of healthy controls. nih.govnih.gov This included the preservation of mucosal integrity, reduced infiltration of inflammatory cells into the lamina propria, and normal numbers of mature goblet cells. nih.govspandidos-publications.com Studies have also shown that 4-PBA possesses antioxidant and anti-apoptotic effects, further contributing to its protective role in colitis. researchgate.net Both oral and intraperitoneal administration of 4-PBA have been found to be effective, suggesting its potential as a versatile therapeutic agent for IBD. spandidos-publications.com
Interactive Data Tables
Table 1: Effect of Sodium 4-Phenylbutyrate (4-PBA) on Inflammatory Cytokines in DSS-Induced Colitis
| Cytokine | Effect of 4-PBA Treatment | Reference |
|---|---|---|
| TNF-α | Significant Reduction | nih.govnih.govspandidos-publications.com |
| IL-1β | Significant Reduction | nih.govnih.govspandidos-publications.com |
Table 2: Pathological Indices Improvement with Sodium 4-Phenylbutyrate (4-PBA) in DSS-Induced Colitis Models
| Pathological Index | Observation in 4-PBA Treated Group | Reference |
|---|---|---|
| Disease Activity Index (DAI) | Significantly Lower Scores | nih.govnih.govspandidos-publications.com |
| Colon Length | Inhibition of Shortening | nih.govnih.govspandidos-publications.com |
| Survival Rate | Significantly Higher | nih.govspandidos-publications.com |
Research on Modulation Strategies for Sodium Phenyl Sulfate Levels and Effects
Targeting Gut Microbiota Composition and Function in Experimental Models
The gut microbiota is central to the production of phenol (B47542), the precursor to sodium phenyl sulfate (B86663). Therefore, manipulating its composition and function represents a key research avenue for lowering the levels of this toxin.
Dietary Interventions (e.g., prebiotics, specific fiber types)
Dietary strategies involving prebiotics and particular fiber types have been investigated in experimental settings to modify the gut microbial environment and decrease the formation of phenolic compounds. mdpi.com The underlying principle is that providing fermentable fibers encourages the proliferation of beneficial, non-phenol-producing bacteria, which can lead to a reduction in gut pH, thereby inhibiting the growth of proteolytic bacteria responsible for producing phenol's precursor, p-cresol (B1678582). mdpi.com
In animal models of chronic kidney disease (CKD), dietary interventions have shown the potential to lower gut-derived uremic toxins. For instance, a study in CKD rats demonstrated that a diet supplemented with the fermentable fiber inulin (B196767) led to significant changes in the gut microbiota, including an increase in Bifidobacterium and Bacteroides. biorxiv.org This shift was associated with a reduction in serum levels of several uremic toxins, including p-cresyl glucuronide and phenyl glucuronide. biorxiv.org Another study in dogs found that a diet supplemented with omega-3 fatty acids and a polyphenol blend decreased plasma levels of 4-ethylphenyl sulfate, a metabolite linked to anxiety that is produced by the gut microbiome. researchgate.netmdpi.com
Probiotic and Synbiotic Supplementation Studies in Animal Models
The supplementation with probiotics (live beneficial microorganisms) and synbiotics (a combination of prebiotics and probiotics) has been evaluated in animal models to modulate the gut microbiota and its metabolic activities, including phenol production. mdpi.comresearchgate.net
In a study using a feline model of CKD, supplementation with specific probiotic strains resulted in significant changes in microbial composition and serum metabolites, suggesting a potential to modulate CKD progression. mdpi.com However, results can be inconsistent; another study in cats with CKD using the probiotic Enterococcus faecium SF68 found no significant changes in serum concentrations of indoxyl sulfate or p-cresyl sulfate. mdpi.com In rodent models of CKD, probiotic cocktails have been associated with reduced levels of uremic toxins. researchgate.net Synbiotic preparations have also demonstrated efficacy, with one study showing a decrease in serum p-cresol levels in hemodialysis patients. mdpi.com
Fecal Microbiota Transplantation in Research Settings
Fecal microbiota transplantation (FMT) serves as a direct method in research to establish a causal link between the gut microbiota and the production of uremic toxins. nih.govmdpi.com This procedure involves transferring fecal matter from a healthy donor to a recipient to reshape the gut microbial community. mdpi.com
Experimental studies have validated the impact of FMT on uremic toxin levels. In a mouse model of adenine-induced CKD, FMT from healthy donors significantly reduced the production of toxins from the intestinal cresol (B1669610) pathway and improved gut microbiota diversity. mdpi.comresearchgate.net Conversely, transplanting gut microbiota from CKD patients into germ-free or antibiotic-treated rodents has been shown to reproduce the uremic phenotype, characterized by increased levels of circulating uremic toxins like phenyl sulfate and aggravation of kidney injury. nih.govmdpi.com These findings confirm that an aberrant gut microbiota contributes directly to the accumulation of uremic toxins. nih.gov
Inhibition of Microbial Phenol Production Enzymes
A more direct strategy for lowering sodium phenyl sulfate involves inhibiting the specific bacterial enzymes that generate its precursor, phenol, from the amino acid L-tyrosine.
Tyrosine Phenol-Lyase Inhibitor Development and Evaluation in Research Models
The key enzyme in the bacterial conversion of tyrosine to phenol is tyrosine phenol-lyase (TPL), also known as β-tyrosinase. oup.comrsc.orgjst.go.jp Consequently, the development of inhibitors for this enzyme is a significant focus of research. oup.comresearchgate.netresearchgate.netuga.edu
Several compounds, including natural polyphenols and synthetic tyrosine analogues, have been evaluated for their ability to inhibit TPL. oup.comresearchgate.netnih.govacs.org In vitro studies have identified quercetin (B1663063), a dietary polyphenol, as a potent competitive inhibitor of TPL, even more effective than the known inhibitor 2-aza-tyrosine. oup.comresearchgate.netnih.govnih.gov In a mouse model, oral administration of quercetin significantly inhibited phenol production in the feces of mice fed a tyrosine-rich diet. oup.comnih.gov Similarly, sesamol (B190485) and 3,5-dihydroxybenzoic acid (a derivative of gallic acid) have been shown to inhibit TPL and reduce fecal phenol production in mice. rsc.orgacs.org These findings suggest that targeting TPL with specific inhibitors is a viable strategy to reduce the systemic load of phenol and its subsequent metabolite, phenyl sulfate. oup.comresearchgate.net
Table 1: Research Findings on Tyrosine Phenol-Lyase (TPL) Inhibitors
| Inhibitor | Model System | Key Findings | Citations |
|---|---|---|---|
| Quercetin | Recombinant TPL, Bacterial Cultures (M. morganii, C. koseri), C57BL/6J Mice | Competitively inhibited TPL with strong activity (Kᵢ = 19.9 µM). Significantly reduced phenol production in bacterial cultures and mouse feces. | oup.comresearchgate.netnih.govnih.gov |
| 2-aza-tyrosine | Diabetic (db/db) Mice | Oral administration significantly reduced plasma phenyl sulfate levels and improved albuminuria. | oup.com |
| Sesamol | Mice | Oral supplementation significantly suppressed fecal phenol production. | rsc.org |
| 3,5-dihydroxybenzoic acid | Recombinant TPL, Bacterial Cultures (M. morganii, C. koseri), C57BL/6J Mice | Competitively inhibited TPL and significantly decreased phenol levels in bacterial cultures and mouse feces. | acs.org |
Enhancement of Host Sulfation and Excretion in Experimental Systems
After phenol is absorbed from the gut, it undergoes sulfation, primarily in the liver, to form phenyl sulfate, which is subsequently eliminated by the kidneys. researchgate.netpnas.org Research is exploring ways to enhance these host detoxification and excretion mechanisms to lower circulating levels of this compound.
The sulfation process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS). pnas.orgnih.gov The availability of PAPS can be a limiting factor for sulfonation. pnas.org Studies have shown that high exposure to gut-derived p-cresol, which also undergoes sulfonation, can compete with other compounds for the body's sulfation capacity. pnas.org This suggests that a high burden of microbial phenols could potentially impair the sulfonation of other molecules. pnas.org
While enhancing renal excretion is difficult in established kidney disease, understanding the mechanisms of sulfation and transport could open new therapeutic avenues. Research into the regulation of SULT enzymes and the development of compounds that could facilitate the clearance of protein-bound toxins like phenyl sulfate are areas of active investigation. nih.govresearchgate.net
Modulators of Sulfotransferase Activity
The formation of many uremic toxins, including phenyl sulfate and the more extensively studied indoxyl sulfate, is catalyzed by sulfotransferase (SULT) enzymes in the liver. mdpi.com Specifically, the cytosolic sulfotransferase SULT1A1 is a major enzyme involved in the sulfation of a wide variety of phenolic compounds. nih.govnih.gov Therefore, inhibiting the activity of this enzyme presents a potential strategy to reduce the systemic levels of these toxins.
A variety of compounds have been investigated for their potential to inhibit SULT activity. Phytochemical polyphenols, in particular, have shown promise in this area. mdpi.com
Quercetin and Resveratrol: These naturally occurring polyphenols have been identified as inhibitors of SULT enzymes. mdpi.comnih.gov Studies have shown that by hampering hepatic sulfotransferase activity, these compounds can suppress the production of uremic toxins like indoxyl sulfate. nih.govnih.gov Resveratrol has been shown to reduce serum uremic toxin levels by inhibiting hepatic sulfotransferase. medsci.org
Meclofenamate: This non-steroidal anti-inflammatory drug (NSAID) has also been identified as a SULT inhibitor. mdpi.comnih.gov
Other NSAIDs: Research has indicated that certain non-steroidal anti-inflammatory agents can inhibit phenol sulfotransferase activity. nih.gov
Natural Products: Studies on compounds isolated from medicinal plants have identified novel inhibitors of SULT1A1. For instance, natural xanthones were found to be potent reversible inhibitors of SULT1A1. researchgate.net
Phthalate (B1215562) Monoesters: Certain metabolites of phthalate esters have demonstrated a strong potential to inhibit SULT1A1 activity. frontiersin.org
The inhibition of SULT enzymes is a key area of research for controlling the levels of uremic toxins. researchgate.net The mechanism of inhibition often involves the compound competing with the substrate for the active site of the enzyme. researchgate.net
Table 1: Investigated Modulators of Sulfotransferase SULT1A1 Activity
| Modulator Class | Specific Compound(s) | Observed Effect | Citation(s) |
| Phytochemical Polyphenols | Quercetin, Resveratrol | Suppressed accumulation of indoxyl sulfate by inhibiting hepatic SULT activity. | mdpi.comnih.govnih.govmedsci.org |
| NSAIDs | Meclofenamate, Salicylic acid, Ibuprofen | Demonstrated inhibitory effects on SULT1A1 activity. | mdpi.comnih.gov |
| Natural Products | Xanthones, Coumarins, Flavanones | Reversibly inhibited SULT1A1 with varying IC50 values. | researchgate.net |
| Phthalate Metabolites | Phthalate monoesters (e.g., MOP) | Exerted strong inhibition potential towards SULT1A1. | frontiersin.org |
Strategies to Promote Renal Excretion of Uremic Toxins
Enhancing the elimination of protein-bound uremic toxins (PBUTs) like this compound is a critical therapeutic goal, as they are poorly cleared by conventional dialysis. mdpi.combohrium.com Research has explored several strategies to facilitate their renal excretion.
One major challenge is the high degree of binding of these toxins to plasma proteins, primarily albumin. bohrium.com This binding limits their filtration at the glomerulus. Therefore, a key strategy involves increasing the free, unbound fraction of the toxin in the bloodstream, making it more available for clearance.
Albumin Binding Displacers: This approach uses molecules that compete with uremic toxins for their binding sites on albumin. mdpi.com Ibuprofen, for example, has been studied as an albumin binding competitor. mdpi.commdpi.com By displacing toxins like indoxyl sulfate and p-cresyl sulfate from albumin, it can increase their free concentration, potentially enhancing their removal during dialysis. mdpi.comuu.nl
Modulation of Ionic Strength: The binding affinity of uremic toxins to plasma proteins can be influenced by the ionic strength of the plasma. uu.nl Research has shown that increasing the sodium concentration can increase the free fraction of uremic toxins, which may facilitate their removal. uu.nl
Another critical aspect of renal excretion is the active secretion of toxins by renal tubular cells, which is mediated by specific transporters. nih.govwiley.com
Targeting Organic Anion Transporters (OATs): Basolateral organic anion transporters, such as OAT1 and OAT3, are responsible for the uptake of anionic uremic toxins like indoxyl sulfate from the blood into the proximal tubular cells, initiating their secretion into the urine. nih.gov Studies have shown that in acute kidney injury, the expression of these transporters is markedly downregulated, contributing to toxin accumulation. nih.gov Therapeutic interventions that can restore the expression and function of OATs could play a key role in promoting the urinary excretion of anionic uremic toxins. nih.govwiley.com For example, SULT inhibitors that reduce the accumulation of indoxyl sulfate have been found to restore the expression of OAT1 and OAT3. nih.gov
Adsorbent Technologies for Toxin Removal in Pre-clinical Studies
Oral adsorbents represent a non-extracorporeal strategy to lower the systemic burden of uremic toxins. nih.gov These agents work by binding the toxins or their precursors within the gastrointestinal tract, preventing their absorption into the bloodstream and promoting their fecal excretion. scielo.brmdpi.com Several adsorbent technologies have been evaluated in pre-clinical animal models of CKD.
AST-120 (Kremezin®): AST-120 is an orally administered spherical carbon adsorbent. mdpi.comscielo.br It is designed to adsorb various small molecule uremic toxins and their precursors, such as indole (B1671886) (the precursor to indoxyl sulfate) and phenol, in the gut. mdpi.comnih.gov Numerous pre-clinical studies in animal models of CKD have demonstrated that AST-120 can effectively lower the circulating levels of uremic toxins. plos.orgmdpi.com Specifically, AST-120 has been shown to reduce serum levels of indoxyl sulfate, p-cresyl sulfate, and phenyl sulfate. apexbt.complos.org By reducing the toxin load, AST-120 has been associated with ameliorating pathological changes associated with CKD, such as renal fibrosis, cardiac fibrosis, and inflammation in animal models. mdpi.complos.orgnih.gov
Sevelamer (B1230288): Sevelamer is a non-absorbed, phosphate-binding polymer used to treat hyperphosphatemia. sanofi.uswikipedia.org While its primary mechanism is phosphate (B84403) binding, some studies have investigated its potential to bind other molecules. sanofi.us In vitro experiments have shown that sevelamer carbonate did not bind the precursors p-cresol or indole but was capable of chelating indole-3-acetic acid (IAA) to a small extent. nih.gov However, clinical studies have yielded conflicting results regarding its effect on gut-derived uremic toxins. nih.govnih.gov One study in hemodialysis patients found that sevelamer use was associated with higher levels of indoxyl sulfate and phenylacetylglutamine. nih.gov Another clinical trial in patients with stage 3-4 CKD found no significant change in serum levels of p-cresyl sulfate or indoxyl sulfate after 12 weeks of treatment. nih.gov
Table 2: Summary of Pre-clinical Research on Adsorbent Technologies
| Adsorbent | Animal Model | Key Findings Related to Uremic Toxins | Citation(s) |
| AST-120 | Subtotal nephrectomy (STNx) rats | Reduced serum levels of indoxyl sulfate, p-cresyl sulfate, hippuric acid, and phenyl sulfate. Ameliorated cardiac fibrosis. | plos.org |
| 5/6 nephrectomy (CKD) mice | Reduced serum and brain levels of indoxyl sulfate (IS) and p-cresol sulfate (PCS). Ameliorated cognitive impairment. | nih.gov | |
| Adenine-induced CKD rats | Attenuated damage to the epithelial tight junction in the colon, reduced plasma endotoxin (B1171834) levels. | mdpi.com | |
| General CKD animal models (meta-analysis) | Significantly lowered indoxyl sulfate levels and improved markers of renal function. | mdpi.com | |
| Sevelamer | In vitro models | Did not bind precursors p-cresol or indole. Showed minimal binding of indole-3-acetic acid (IAA). | nih.gov |
Sodium Phenyl Sulfate As a Research Biomarker and Its Methodological Implications
Discovery and Identification as a Relevant Metabolite in Animal Models
The recognition of sodium phenyl sulfate (B86663) as a biologically important metabolite is closely tied to advancements in metabolomics and the study of gut microbiota's role in disease. Phenyl sulfate is a protein-bound uremic toxin originating from the gut microbial metabolism of aromatic amino acids, specifically tyrosine and phenylalanine. frontiersin.orgjst.go.jpfrontiersin.org Intestinal bacteria first convert these amino acids into phenol (B47542), which is then absorbed and metabolized in the liver into phenyl sulfate. frontiersin.orgresearchgate.net
Initial key discoveries arose from studies using animal models of disease, particularly diabetic kidney disease (DKD) and chronic kidney disease (CKD). A pivotal study utilized untargeted metabolomics in transgenic rats that overexpressed the human uremic toxin transporter SLCO4C1 in the kidney. researchgate.netnih.gov This specific transporter is the only organic anion transporting polypeptide (OATP) in the human kidney, making this animal model particularly relevant for studying human-specific renal elimination of metabolites. nih.gov Researchers observed that as diabetes progressed in wild-type rats, the levels of phenyl sulfate increased significantly. researchgate.netnih.gov Conversely, in the diabetic SLCO4C1 transgenic rats, which have enhanced capacity to excrete uremic toxins, proteinuria was limited and phenyl sulfate levels were lower. researchgate.netnih.gov This discovery pointed to phenyl sulfate as a key metabolite whose accumulation correlates with the progression of diabetic kidney damage.
Further studies in other animal models have solidified its relevance. In adenine-induced rat models of CKD, plasma concentrations of phenyl sulfate were found to be significantly elevated, alongside other uremic toxins, confirming its status as a marker of decreased renal function. nih.gov The dysbiosis of gut microbiota, a condition often observed in animal models of DKD, is linked to these metabolic disturbances. nih.gov The families of bacteria primarily responsible for producing the precursor phenol include Clostridiaceae, Enterococcaceae, and Bacteroidaceae. frontiersin.org
| Animal Model | Method of Identification | Key Findings | Reference |
|---|---|---|---|
| Transgenic rats overexpressing human SLCO4C1 transporter (diabetic model) | Untargeted Metabolomics | PS levels increased with diabetes progression in wild-type rats but were reduced in transgenic rats with limited proteinuria. | researchgate.netnih.gov |
| Male Wistar rats with adenine-induced Chronic Kidney Disease (CKD) | UPLC-MS/MS Quantification | Plasma PS concentration was 32.3-fold greater in the CKD group compared to the control group. | nih.gov |
| Diabetic mouse models (db/db and KKAy) | Metabolite Analysis | Confirmed that PS is a gut microbiota-derived uremic toxin relevant in the context of diabetic kidney injury. | nih.gov |
Correlational Studies with Mechanistic Disease Markers in Experimental Cohorts
Following its identification, research shifted towards understanding the direct pathological role of this compound. Studies in experimental animal cohorts have demonstrated a strong correlation between elevated phenyl sulfate levels and key markers of disease, particularly in the context of kidney damage.
In experimental models of diabetes, such as db/db mice, the direct administration of phenyl sulfate was shown to induce albuminuria and cause significant podocyte damage. researchgate.netnih.govnih.gov Podocytes are critical cells in the kidney's filtration barrier, and their injury is a hallmark of diabetic kidney disease. Further investigation revealed that phenyl sulfate exerts a direct toxic effect on podocytes. nih.govmdpi.com In vitro experiments using human podocyte-like cells showed that phenyl sulfate was toxic at concentrations as low as 30 μM. nih.gov
The pathogenic impact of phenyl sulfate extends to promoting inflammation and fibrosis. Studies have linked phenyl sulfate to the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation and a form of cell death known as pyroptosis. nih.gov In diabetic mice, treatment with an herbal formula was shown to alleviate phenyl sulfate-induced kidney injury by inhibiting this NLRP3-mediated pathway, reducing levels of inflammatory cytokines like IL-1β and IL-18. nih.gov Phenyl sulfate administration in diabetic mice also led to an increase in pro-fibrotic and pro-inflammatory markers within the kidney tissue. nih.gov
These findings establish that this compound is not merely a passive bystander or marker of declining kidney function but an active contributor to the pathology of kidney disease in experimental settings.
| Animal Model | Experimental Approach | Correlated Disease Markers | Key Findings | Reference |
|---|---|---|---|---|
| db/db mice (diabetic model) | Oral administration of PS (50 mg/kg/day) | Albuminuria, Podocyte Damage | PS administration directly induced albuminuria and podocyte effacement. | researchgate.netnih.gov |
| KKAy mice on high-fat diet (diabetic model) | Oral administration of PS | Albuminuria, Podocyte Damage | Confirmed that exogenous PS induces key features of diabetic kidney disease. | nih.gov |
| db/db mice (diabetic model) | PS-induced DKD model | NLRP3 Inflammasome, Pyroptosis, Inflammatory Cytokines (IL-1β, IL-18) | PS induces kidney injury by activating the NLRP3 inflammasome and subsequent pyroptosis. | nih.gov |
| Adenine-induced CKD rats | Quantification of uremic toxins | Indoxyl sulfate, p-cresyl sulfate, hippuric acid | PS levels were significantly elevated along with other major uremic toxins, reflecting the uremic state. | nih.gov |
Methodological Frameworks for Biomarker Research and Validation (non-clinical)
The journey of a compound like this compound from an interesting metabolite to a validated research biomarker follows a structured, multi-stage process. The validation framework in a non-clinical (or preclinical) setting is designed to ensure that the biomarker is reliable, reproducible, and relevant to a specific biological context. This process is often described as "fit-for-purpose," meaning the level of validation is tailored to the intended use of the biomarker data. researchgate.net
The non-clinical validation of a biomarker can be broadly categorized into two main phases:
Analytical Validation : This phase focuses on establishing the performance characteristics of the assay used to measure the biomarker. nih.gov The goal is to ensure that the measurement is accurate, precise, sensitive, specific, and reproducible. nih.govnweurope.eu This involves defining the assay's limits of detection and quantification, assessing its linearity, and determining its performance under various conditions. For a metabolite like phenyl sulfate, this would involve validating methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to ensure consistent results across different samples and laboratories. jst.go.jp
Biological/Clinical Validation (in model systems) : Once the assay is analytically sound, the next step is to demonstrate that the biomarker is meaningfully associated with the biological process or clinical endpoint of interest within a relevant non-clinical model. crownbio.comfrontiersin.org This involves:
Correlation Studies : Establishing a consistent relationship between the biomarker and the disease state or progression in animal models, as detailed for phenyl sulfate in the sections above.
Mechanistic Studies : Investigating whether the biomarker is simply a correlate of the disease or is mechanistically involved in the pathology. crownbio.com The experiments showing that phenyl sulfate directly causes podocyte damage are a prime example of this step. researchgate.netnih.gov
A comprehensive framework, such as the V3 model (Verification, Analytical Validation, and Clinical Validation) used for digital biomarkers, provides a useful parallel. frontiersin.org In the non-clinical context, "Verification" ensures the data acquisition is sound, "Analytical Validation" confirms the measurement is reliable, and "Clinical Validation" (here, in model systems) establishes the link to the biological outcome. frontiersin.org This rigorous, stepwise approach is crucial to bridge the translational gap that often sees promising preclinical biomarkers fail to be useful in later stages of research or clinical application. nweurope.eucrownbio.com
Future Directions and Emerging Research Paradigms for Sodium Phenyl Sulfate
Integration with Multi-Omics Approaches
To gain a comprehensive understanding of the biological impact of sodium phenyl sulfate (B86663), future research will increasingly rely on the integration of various "omics" disciplines. This systems-biology approach allows for a holistic view of the molecular changes induced by PPS across different biological levels.
Metagenomics: This field will be crucial in understanding the gut microbial origins of phenyl sulfate. Research has already established that gut microbiota metabolize dietary tyrosine into phenol (B47542), which is then converted to phenyl sulfate in the liver. researchgate.net Future metagenomic studies will aim to identify specific bacterial species and enzymatic pathways responsible for phenol production, potentially leading to targeted probiotic or prebiotic interventions to modulate PPS levels.
Transcriptomics: Analyzing the complete set of RNA transcripts in a cell or organism in response to PPS exposure can reveal which genes are activated or suppressed. Studies have shown that elevated PPS levels are associated with the upregulation of pro-inflammatory and pro-fibrotic genes in the kidney, such as TNF-α, MCP-1, TGF-β1, fibronectin, and collagen I. mdpi.com Future transcriptomic analyses will provide a more detailed map of the signaling pathways affected by PPS, offering insights into its mechanisms of toxicity.
Proteomics: This involves the large-scale study of proteins, their structures, and functions. Proteomics can identify proteins that are directly modified or whose expression is altered by PPS. This can help in pinpointing the direct molecular targets of PPS and understanding its downstream effects on cellular processes. oatext.com For instance, proteomic analysis could identify specific enzymes or transport proteins whose function is impaired by PPS, contributing to cellular dysfunction.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Untargeted metabolomics has been instrumental in identifying the link between increased phenyl sulfate levels and the progression of diabetic kidney disease. researchgate.net By analyzing the global metabolic profile of cells or biofluids after PPS exposure, researchers can identify novel biomarkers of PPS-induced damage and gain a deeper understanding of the metabolic pathways it disrupts.
The integration of these multi-omics datasets will be essential for constructing comprehensive models of PPS pathophysiology, identifying key nodes in its mechanism of action, and discovering novel biomarkers and therapeutic targets. mdpi.comresearchgate.net
Development of Advanced in vitro and ex vivo Experimental Models
To better recapitulate the complex in vivo environment and obtain more clinically relevant data, the development and utilization of advanced experimental models are paramount.
Advanced in vitro Models: Traditional 2D cell cultures have provided foundational knowledge but often fail to mimic the complex architecture and cell-cell interactions of native tissues. Future research will increasingly use more sophisticated in vitro systems:
3D Organoids: These are self-organizing, three-dimensional cultures derived from stem cells that can replicate the key structural and functional aspects of an organ. Kidney organoids, for example, can be used to study the direct effects of sodium phenyl sulfate on different renal cell types in a more physiologically relevant context.
Organs-on-a-Chip: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the activities, mechanics, and physiological responses of entire organs and organ systems. A "kidney-on-a-chip" model could be used to study PPS transport, metabolism, and toxicity under fluid flow conditions that mimic blood filtration in the glomerulus.
Refined ex vivo Models: Ex vivo models, which use tissues or organs studied outside the body, offer a bridge between in vitro and in vivo research. frontiersin.org For instance, isolated perfused kidney models can be used to investigate the specific transport mechanisms and renal handling of this compound without the confounding influences of other systemic factors. frontiersin.org These models allow for precise control over experimental conditions while maintaining a higher level of tissue organization than traditional cell cultures. frontiersin.orgresearchgate.net
These advanced models will enable more accurate predictions of human responses to this compound and facilitate the screening of potential therapeutic agents in a more realistic setting.
Exploration of Unidentified Biological Receptors and Signaling Pathways
While some downstream effects of this compound have been identified, the initial molecular triggers—the specific receptors and signaling pathways it directly engages—remain largely unknown.
Current research suggests that PPS can induce oxidative stress and inflammation, but the precise upstream events are not fully elucidated. apexbt.com Future research will focus on:
Receptor Screening: High-throughput screening assays can be employed to identify novel protein receptors that bind to this compound. This could involve techniques like affinity chromatography-mass spectrometry or cell-based reporter assays.
Signaling Pathway Analysis: Once potential receptors are identified, downstream signaling cascades can be mapped using techniques like phosphoproteomics and kinome profiling. This will help to understand how the initial binding event is translated into a cellular response. For example, it is known that other uremic toxins can activate pathways like NF-κB and MAPK, and it is plausible that PPS utilizes similar or overlapping signaling networks. semanticscholar.org
Role of Transporters: The transport of this compound into and out of cells is a critical aspect of its biological activity. The organic anion transporter SLCO4C1 has been identified as a transporter for PPS. researchgate.netnih.gov Further investigation into other potential transporters and their regulation will provide a more complete picture of its cellular uptake and efflux, which are key determinants of its intracellular concentration and toxicity.
Uncovering these fundamental molecular interactions is crucial for a complete understanding of how this compound exerts its effects and for the rational design of targeted therapies.
Mechanistic Research for Novel Therapeutic Target Identification (non-clinical drug development focus)
A primary goal of future research is to translate mechanistic understanding into the identification of novel therapeutic targets for non-clinical drug development. eupati.euscielo.br This involves moving beyond simply observing the pathological effects of this compound to actively seeking ways to intervene in these processes.
Key areas of focus will include:
Targeting PPS Production: As the gut microbiome is the source of the precursor to PPS, strategies to modulate the gut microbiota to reduce phenol production represent a promising therapeutic avenue. researchgate.net This could involve the development of specific inhibitors for bacterial enzymes like tyrosine phenol-lyase, which is responsible for phenol synthesis. researchgate.net
Inhibiting PPS-Induced Cellular Damage: Research has shown that PPS can induce podocyte damage and mitochondrial dysfunction. apexbt.comcaymanchem.com Identifying the specific molecular pathways leading to this damage could reveal targets for cytoprotective therapies. For example, if a specific signaling kinase is found to be a critical mediator of PPS-induced apoptosis, small molecule inhibitors of that kinase could be developed.
Blocking PPS Receptors or Transporters: If specific receptors or transporters for PPS are identified, they could become targets for therapeutic intervention. nih.gov For instance, a small molecule could be designed to block the binding of PPS to its receptor, thereby preventing the initiation of downstream pathological signaling. Alternatively, inhibitors of key transporters could be developed to limit the uptake of PPS into sensitive cell types.
The table below summarizes potential future research directions and their therapeutic implications in a non-clinical context.
| Research Area | Potential Therapeutic Target | Therapeutic Approach (Non-Clinical) |
| Gut Microbiome | Tyrosine phenol-lyase | Development of specific enzyme inhibitors to reduce phenol production. |
| Cellular Signaling | Key kinases in PPS-induced inflammatory or apoptotic pathways | Screening for small molecule inhibitors of identified kinases. |
| Membrane Transport | Specific PPS transporters (e.g., SLCO4C1) | Development of competitive inhibitors to block PPS uptake into cells. |
| Receptor Binding | Unidentified PPS receptors | High-throughput screening for receptor antagonists. |
This focused, mechanism-based approach to drug discovery holds the promise of developing novel and effective therapies to mitigate the harmful effects of this compound.
Q & A
Q. Data Example :
| SPS (mmol/L) | H₂O₂ (μmol/L) | Cell Survival (%) | Significance (p<0.05) |
|---|---|---|---|
| 0 | 20 | 38% | Reference |
| 10 | 20 | 6% | Yes |
How can researchers reconcile contradictory data on uremic solutes’ effects on antioxidant systems?
Advanced Research Focus
While SPS consistently lowers GSH, other protein-bound uremic solutes like indoxyl sulfate (IS) show variable effects:
Q. Methodological Recommendations :
- Cell-type specificity : Use renal models (e.g., LLC-PK1) for SPS studies due to its relevance to chronic kidney disease (CKD) .
- Time-course experiments : Compare short- (5 hours) vs. long-term (24 hours) exposures to capture dynamic responses .
What advanced techniques quantify SPS-apoptosis interplay under oxidative stress?
Q. Advanced Research Focus
Q. Critical Controls :
- Baseline apoptosis : Measure untreated cell mortality (<5%).
- H₂O₂-only groups : Isolate SPS-specific effects from oxidative damage.
How should researchers design studies to evaluate combined effects of uremic solutes?
Advanced Research Focus
CKD patients accumulate multiple solutes (e.g., SPS, IS, p-cresyl sulfate). To mimic clinical conditions:
Q. Data Interpretation :
- GSH depletion : Combined solutes may lower GSH more severely than individual treatments.
- Oxidative markers : Measure ROS (e.g., DCFH-DA fluorescence) and mitochondrial membrane potential (JC-1 assay) .
What are key pitfalls in replicating SPS-related experiments, and how can they be mitigated?
Q. Methodological Focus
- Compound stability : SPS may degrade in aqueous solutions; prepare fresh stock solutions and confirm purity via HPLC .
- Cell line variability : Validate LLC-PK1 responsiveness to SPS across passages (e.g., passage 15–25) .
- Reporting standards : Follow Beilstein Journal guidelines:
How does SPS compare to other sulfated uremic toxins in mechanistic studies?
Q. Advanced Research Focus
Q. Comparative Table :
| Solute | GSH Reduction (24h) | Apoptosis Induction | Clinical Relevance (CKD) |
|---|---|---|---|
| SPS | High (10 mmol/L) | High | Strong |
| Indoxyl sulfate | Moderate (1 mmol/L) | Moderate | Moderate |
| p-Cresyl sulfate | Low (5 mmol/L) | Low | Weak |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
